molecular formula C19H19FN2O2 B6538649 3-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide CAS No. 1060326-90-0

3-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

Cat. No. B6538649
CAS RN: 1060326-90-0
M. Wt: 326.4 g/mol
InChI Key: CMFFNZLBFSFBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .


Molecular Structure Analysis

The molecular structure of such compounds is often solved by direct methods and refined by the full-matrix least-squares procedure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve ozonation and catalytic hydrogenation . These processes lead to the transformation of the initial compound and the formation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various spectroscopic techniques. For example, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

The pyrrolidine ring, a key structural feature of your compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Influence of Steric Factors on Biological Activity

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates. This is due to the different binding modes to enantioselective proteins .

Biological Potential of Indole Derivatives

Indole derivatives, which share a similar structure to your compound, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Sigma-1 Receptor Modulation

Compounds similar to yours have been used as sigma-1 receptor allosteric modulators. These modulators have demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Synthesis of Fluorinated Derivatives

Fluorinated derivatives, like your compound, can be synthesized using various methods. These compounds have potential applications in various fields, including medicinal chemistry .

Antiviral Activity

Structurally similar compounds have shown significant antiviral activity against certain viruses, such as the Newcastle disease virus .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus and pyrrolidine ring, which are present in this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, suggesting that they may interact with a variety of targets.

Mode of Action

Compounds with similar structures have been shown to have diverse biological activities . The presence of the pyrrolidine ring and indole nucleus in this compound suggests that it may interact with its targets in a similar manner, potentially leading to a variety of biological effects.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.

Future Directions

The future directions in the study of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of fluorine atoms can result in positive modulation of the lipophilicity, electronegativity, basicity,

properties

IUPAC Name

3-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-16-5-3-4-15(13-16)19(24)21-17-8-6-14(7-9-17)12-18(23)22-10-1-2-11-22/h3-9,13H,1-2,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFFNZLBFSFBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.